3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid

Description

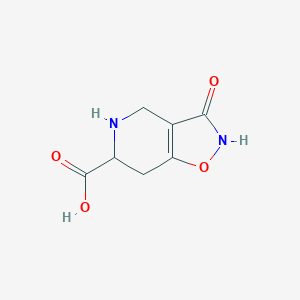

3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid is a heterocyclic compound featuring an isoxazole ring fused to a partially saturated pyridine core. Its structure includes a hydroxyl group at position 3 and a carboxylic acid moiety at position 4. This compound is of interest due to its structural similarity to γ-aminobutyric acid (GABA) receptor modulators and immunomodulatory agents.

Properties

IUPAC Name |

3-oxo-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-6-3-2-8-4(7(11)12)1-5(3)13-9-6/h4,8H,1-2H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHKWJJUUBOBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1ONC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40909684 | |

| Record name | 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105701-67-5 | |

| Record name | 3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105701675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Intramolecular N-Alkylation of Acetamidomalonate Derivatives

The seminal synthesis route for 3-hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid involves intramolecular N-alkylation of a substituted acetamidomalonate derivative. As described in , the key intermediate, (RS)-3-hydroxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-6-carboxylic acid (6-HPCA), is synthesized via sodium hydride-mediated cyclization. The process begins with the preparation of a lithiated N-nitroso intermediate, which undergoes methoxycarbonylation to introduce the carboxylic acid moiety. Subsequent treatment with sodium hydride facilitates intramolecular N-alkylation, yielding the bicyclic structure.

Critical to this method is the stereochemical control during cyclization. Nuclear magnetic resonance (NMR) studies confirm that the carboxylate group preferentially adopts an equatorial conformation in the final product, minimizing steric hindrance . The reaction proceeds at room temperature in anhydrous tetrahydrofuran (THF), achieving moderate yields. Challenges include the sensitivity of the nitroso intermediate to moisture, necessitating inert atmosphere conditions.

Alternative Synthesis via Trihalogenoacetylation and Hydrolysis

A patent-pending method for structurally analogous compounds offers insights into scalable production . While developed for 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, the protocol’s principles are adaptable to the target compound. The process involves:

-

Reduction of a thiazolo precursor to generate 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.

-

Trihalogenoacetylation with trichloroacetyl chloride, followed by hydrolysis under basic conditions to yield the carboxylic acid derivative.

Although this method requires adaptation for the isoxazolo analog, it highlights the utility of halogenated intermediates in stabilizing reactive moieties during synthesis. The patent emphasizes cost-effectiveness, avoiding expensive catalysts like copper(II) bromide .

Mechanistic and Structural Considerations

The zwitterionic form of this compound exhibits an intramolecular hydrogen bond between the hydroxyl and carboxylate groups, as inferred from pKa measurements . This interaction stabilizes the bicyclic structure and influences its receptor-binding affinity. NMR and X-ray diffraction data corroborate the equatorial positioning of the carboxylate group, critical for pharmacological activity .

Comparative Analysis of Synthesis Routes

| Method | Key Steps | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Intramolecular N-Alkylation | Lithiation, methoxycarbonylation, cyclization | NaH, THF, anhydrous conditions | High regioselectivity | Moisture-sensitive intermediates |

| Trihalogenoacetylation | Reduction, acetylation, hydrolysis | Trichloroacetyl chloride, NaOH | Scalable, cost-effective | Requires adaptation for isoxazolo analogs |

| Commercial Synthesis | Carboxyl group activation, cyclization | Meldrum’s acid, EDC·HCl | High purity, industrial applicability | Proprietary details undisclosed |

Purification and Characterization

Post-synthesis purification involves recrystallization from ethanol-water mixtures, yielding white crystalline solids . Characterization employs:

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 3-hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid has been extensively studied. It exhibits properties that make it a potential candidate for various therapeutic uses:

- GABA Receptor Modulation : The compound acts as an agonist at GABA_A receptors, particularly at the extrasynaptic α4β3δ subtype. This unique interaction suggests its potential for developing treatments for anxiety disorders and sleep disturbances .

- Neuroprotective Effects : Research indicates that derivatives of this compound may provide neuroprotection in models of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Its ability to modulate excitatory neurotransmission makes it a candidate for further exploration in these areas .

2.1. Gaboxadol (THIP) Development

Gaboxadol (THIP), a closely related compound to this compound, has undergone various clinical trials aimed at treating insomnia and other sleep disorders. Although its development faced challenges due to safety concerns and efficacy issues, it demonstrated unique sedative properties distinct from traditional benzodiazepines .

2.2. Treatment of Neurological Disorders

The compound's potential in treating neurological disorders is supported by studies indicating its efficacy in improving symptoms associated with conditions such as tardive dyskinesia and spasticity . Its ability to enhance GABAergic transmission may lead to therapeutic benefits in managing these conditions.

Several case studies have highlighted the applications of this compound:

- Gaboxadol in Insomnia Treatment : Clinical trials demonstrated that gaboxadol produced significant improvements in sleep quality without the addictive potential seen with other sedatives .

- Neuroprotective Studies : Animal models treated with derivatives of this compound showed reduced neuronal damage in conditions mimicking Alzheimer's disease .

Mechanism of Action

The compound exerts its effects primarily through its interaction with glutamate receptors, specifically the AMPA subtype. By binding to these receptors, it can modulate synaptic transmission and neuronal excitability. The molecular targets include the ligand-binding domain of the receptor, where it induces conformational changes that enhance or inhibit receptor activity. This modulation of glutamate receptors is crucial for its potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Structural Analogues and Functional Differences

Key structural analogues include:

Structural Insights :

- Ring Substitution : The target compound and THIP share the isoxazolo[4,5-c]pyridine core, but THIP lacks the C6 carboxylic acid. Spinacin replaces the isoxazole with an imidazole ring, altering electronic properties and hydrogen-bonding capacity.

- Methyl esters (e.g., ) act as prodrugs, improving lipophilicity for absorption .

Pharmacological Profiles

THIP (Gaboxadol)

- Mechanism : Potent GABA_A receptor agonist, selectively targeting δ-subunit-containing extrasynaptic receptors .

- Effects : Increases sleep maintenance and intensity in rats during chronic administration . Enhances extracellular GABA levels in the thalamus, distinct from GABA reuptake inhibitors like nipecotic acid .

- Clinical Relevance : Explored for insomnia treatment but withdrawn due to side effects.

Spinacin

Methyl Ester Derivatives

- Pharmacokinetics : Methylation of the carboxylic acid (e.g., ) increases lipophilicity, enhancing membrane permeability. Ester hydrolysis in vivo releases the active carboxylic acid form .

Biological Activity

3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid, also known as THPO (4-hydroxy-1,2-benzisoxazol-3-one), is a synthetic organic compound that has gained attention for its biological activity, particularly in the context of neurological disorders. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.

- Molecular Formula : C7H10N2O2

- Molecular Weight : 154.17 g/mol

- IUPAC Name : this compound

THPO primarily acts as a selective inhibitor of gamma-aminobutyric acid (GABA) transporters in astrocytes. By inhibiting these transporters, THPO increases the availability of GABA in the synaptic cleft, which enhances inhibitory neurotransmission. This mechanism is particularly relevant in the treatment of epilepsy and other neurological disorders where GABAergic signaling is compromised.

Antiepileptic Effects

Research indicates that THPO exhibits significant anticonvulsant properties. In animal models of epilepsy, THPO effectively reduced seizure frequency and severity by enhancing GABAergic transmission. Its potency as a GABA uptake inhibitor suggests potential for therapeutic use in epilepsy management .

Neuroprotective Properties

THPO has been shown to possess neuroprotective effects in various models of neuronal injury. Studies demonstrate that it can mitigate excitotoxicity induced by glutamate, a common pathway leading to neuronal death in conditions such as stroke and neurodegenerative diseases. The compound's ability to modulate GABA levels contributes to its neuroprotective profile .

Study 1: GABA Transporter Inhibition

In vitro studies demonstrated that THPO inhibited GABA transporters with an IC50 value in the low micromolar range. This inhibition was associated with increased synaptic GABA concentrations and enhanced inhibitory postsynaptic currents in cultured neurons .

Study 2: Neuroprotection Against Excitotoxicity

A study investigated the neuroprotective effects of THPO in a rat model of excitotoxicity induced by kainic acid. Results showed that THPO treatment significantly reduced neuronal loss in the hippocampus compared to control groups. Histological analyses confirmed preserved neuronal morphology and reduced markers of apoptosis .

Efficacy Data Table

Q & A

Q. What are the established synthetic routes for 3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid?

The synthesis typically involves multi-step heterocyclic assembly. A common approach includes:

- Step 1 : Cyclocondensation of hydroxylamine derivatives with diketones or keto-esters to form the isoxazolo-pyridine core .

- Step 2 : Functionalization at the 6-position via carboxylation or hydrolysis of ester intermediates. For example, describes analogous pyrimidine derivatives synthesized using tetrazolyl-coumarin coupling, which could be adapted for carboxyl group introduction .

- Step 3 : Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the isoxazolo-pyridine scaffold and carboxyl group. For example, lists similar derivatives with characteristic peaks for tetrahydro rings (δ 2.5–3.5 ppm for CH groups) and carboxylic protons (broad ~δ 12 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (CHNO) and isotopic patterns.

- IR Spectroscopy : Absorption bands for hydroxyl (3200–3500 cm) and carboxylic acid (1700–1750 cm) groups.

Q. How does the compound’s solubility profile influence experimental design?

The compound is sparingly soluble in non-polar solvents but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or aqueous buffers at high pH due to its carboxylic acid moiety. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to avoid precipitation. Solubility data for analogs in suggest similar behavior .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural validation?

Contradictions may arise from dynamic tautomerism or rotameric equilibria in the tetrahydroisoxazolo-pyridine system. Mitigation strategies:

- Variable-Temperature NMR : Perform experiments at 25°C to –40°C to "freeze" conformational changes.

- 2D Techniques : Use H-C HSQC to correlate ambiguous proton environments with carbon centers. ’s pyrimidine derivatives employed COSY and NOESY to resolve steric interactions .

- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).

Q. What strategies optimize stability during long-term storage?

- Lyophilization : Store as a lyophilized powder under inert gas (argon) at –20°C to prevent hydrolysis of the isoxazolo ring.

- pH Control : In solution, maintain pH 5–6 (acetate buffer) to balance carboxylic acid deprotonation and ring stability. highlights degradation of similar compounds at extremes of pH .

- Light Sensitivity : Use amber vials to avoid photodegradation, as heterocyclic systems often absorb UV light.

Q. How can researchers assess the compound’s potential bioactivity using computational tools?

- Molecular Docking : Screen against targets like GABA receptors (due to structural similarity to thiazolo-pyridines in ) using AutoDock Vina .

- QSAR Modeling : Train models on analogs with reported enzyme inhibition (e.g., ’s tetrazole derivatives) to predict IC values .

- Metabolic Stability : Use ADMET predictors (e.g., SwissADME) to estimate hepatic clearance and plasma protein binding.

Methodological Notes

- Synthesis Scalability : Pilot reactions (0.1–1 mmol scale) are recommended before scaling up due to reactive intermediates.

- Contradiction Analysis : Always cross-validate spectral data with synthetic intermediates to trace anomalies (e.g., ’s use of LC-MS for purity checks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.